molecular formula C10H11NO3 B8469870 4-(4-Nitrophenyl)butyraldehyde

4-(4-Nitrophenyl)butyraldehyde

Cat. No.: B8469870
M. Wt: 193.20 g/mol
InChI Key: WOLJSXKNWAPXRT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butyraldehyde is an aromatic aldehyde derivative characterized by a four-carbon aliphatic chain (butyraldehyde backbone) substituted with a 4-nitrophenyl group at the terminal position. This nitro group confers unique electronic and steric properties, making the compound valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(4-nitrophenyl)butanal

InChI

InChI=1S/C10H11NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H2

InChI Key

WOLJSXKNWAPXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Nitrophenyl)butyraldehyde with structurally related aldehydes:

Compound Name Molecular Formula Substituent Key Functional Groups Molecular Weight (g/mol)
This compound C₁₀H₁₁NO₃ 4-nitrophenyl Aldehyde (-CHO), Nitro (-NO₂) 193.20 (estimated)
Butyraldehyde (Butanal) C₄H₈O None Aldehyde (-CHO) 72.11
4-(Carbamoylamino)butyraldehyde C₅H₁₀N₂O₂ Carbamoylamino (-NHCONH₂) Aldehyde (-CHO), Amide 130.15
5-Chloro-2-nitrobenzaldehyde C₇H₄ClNO₃ 2-nitro, 5-chloro Aldehyde (-CHO), Nitro 185.57
Benzaldehyde 4-Nitrophenylhydrazone C₁₃H₁₁N₃O₂ 4-nitrophenylhydrazone Hydrazone, Nitro 253.25

Key Observations :

  • Electronic Effects : The 4-nitrophenyl group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to unsubstituted butyraldehyde. This increases its reactivity in nucleophilic additions (e.g., Grignard reactions) and condensations .

Physicochemical Properties

  • Solubility : The nitro group reduces solubility in polar solvents compared to unsubstituted butyraldehyde (moderately soluble in water ). However, it may enhance solubility in aprotic solvents like DMF, similar to 4-(4-Nitrophenyl)morpholine (soluble in DMF ).
  • Stability: Nitroaromatic compounds are generally stable but may decompose under strong acidic/basic conditions or UV exposure. This contrasts with 4-(carbamoylamino)butyraldehyde, which is more prone to hydrolysis due to the amide group .

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